1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea
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Overview
Description
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is a complex organic compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- typically involves the reaction of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Urea, N-tert-Butylurea: Similar in structure but lacks the pyrazole ring.
Urea, N-(4-Methylphenyl)urea: Contains the methylphenyl group but lacks the tert-butyl and pyrazole components.
Uniqueness
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is unique due to the presence of both the tert-butyl and methylphenyl groups on the pyrazole ring, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other urea derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N4O |
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Molecular Weight |
272.35 g/mol |
IUPAC Name |
[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-11(8-6-10)19-13(17-14(16)20)9-12(18-19)15(2,3)4/h5-9H,1-4H3,(H3,16,17,20) |
InChI Key |
PXDGOKVFTJDAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)N |
Origin of Product |
United States |
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